Terezine D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

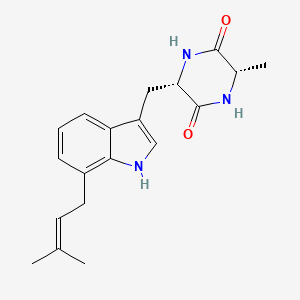

Terezine D is a natural product found in Aspergillus fumigatus with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of Terezine D. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study investigated the cytotoxicity of this compound and its derivatives against human ductal breast epithelial tumor cells (T47D), human hepatocarcinoma cell line (HepG2), and human colorectal carcinoma cells (HCT-116). The findings indicated that this compound exhibited significant cytotoxicity, with an IC50 value greater than 100 µg/mL, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound also demonstrates notable antimicrobial activity. In a comparative study, its minimum inhibitory concentration (MIC) was determined against various bacterial strains, including Staphylococcus aureus and Penicillium notatum. The results showed that this compound had an MIC of 21.73 µg/mL against S. aureus and 11.54 µg/mL against P. notatum, indicating its effectiveness as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with specific biological targets. For example, this compound was docked against histone deacetylase and matrix metalloproteinase 9, revealing substantial binding interactions that could elucidate its mechanism of action in cancer treatment .

Production and Isolation Techniques

The production of this compound involves complex biotechnological processes. Studies have utilized co-cultivation techniques with various microbial species to enhance the yield of secondary metabolites, including this compound. For instance, co-cultivation of Aspergillus terreus with specific bacterial strains has been shown to stimulate the production of this compound along with other bioactive compounds .

Comparative Analysis with Derivatives

A comparative analysis between this compound and its derivatives, such as Terezine E and 14-hydroxythis compound, has been conducted to assess their biological activities. While Terezine E exhibited higher cytotoxicity compared to this compound, both compounds showed promising results in terms of anticancer and antimicrobial activities .

Data Table: Biological Activities of this compound and Derivatives

Eigenschaften

Molekularformel |

C19H23N3O2 |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(3S,6S)-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C19H23N3O2/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-19(24)21-12(3)18(23)22-16/h4-7,10,12,16,20H,8-9H2,1-3H3,(H,21,24)(H,22,23)/t12-,16-/m0/s1 |

InChI-Schlüssel |

IHJVJWQYVQWURS-LRDDRELGSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C |

Kanonische SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C |

Synonyme |

terezine D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.